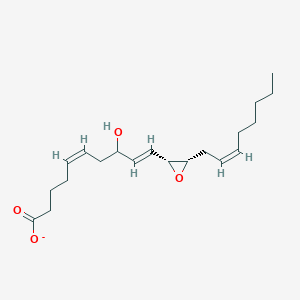
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoate is conjugate base of (5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoic acid arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a (5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoic acid.
Applications De Recherche Scientifique
Synthesis and Structural Identification
Research by Kitamura et al. (1988) explored the synthesis and identification of various dihydroxy acids and leukotrienes derived from arachidonic acid metabolism. This included the synthesis of epoxides with conjugated triene structures, which are closely related to the compound (Kitamura et al., 1988).
Role in Biological Systems
Brash et al. (1991) studied allene oxides in starfish oocytes, which are similar in structure to the compound . They explored the biosynthesis of these allene oxides and their roles in biological systems, particularly in relation to arachidonic acid metabolism (Brash et al., 1991).
Response to Oxidative Stress
Zafiriou et al. (2007) focused on the biological role of hepoxilins, specifically the upregulation of enzymes in response to oxidative stress. Their study highlights the role of similar epoxy-hydroxy eicosanoids in managing cellular responses under stress conditions (Zafiriou et al., 2007).
Epoxide Identification in Blood Platelets
Research by Walker et al. (1979) identified an epoxy-hydroxy compound in blood platelets, which resembles the structural characteristics of the compound . This study highlights the presence and potential physiological roles of such compounds in mammalian cells (Walker et al., 1979).
Catalytic Transformations of Fatty Acid Hydroperoxides
Haynes and Vonwiller (1990) examined the transformations of fatty acid hydroperoxides, which are closely related to the epoxy-hydroxy eicosanoids . They explored how different catalysts can influence the generation of these compounds (Haynes & Vonwiller, 1990).
Epoxide Formation and Hydroxylation Studies
Pace-Asciak (1984) investigated the formation of arachidonic acid epoxides and their conversion into hydroxy epoxides, a process closely related to the synthesis and transformation of the compound (Pace-Asciak, 1984).
Synthesis of Hydroxy Eicosatetraenoic Acid
Russell and Pabon (1982) conducted a study on the synthesis of various hydroxy eicosatetraenoic acids, including compounds structurally similar to the one . This research provides insights into the synthetic pathways and applications of such compounds (Russell & Pabon, 1982).
Biochemistry and Biology of Hepoxilins
Nigam et al. (2007) reviewed the biochemistry and biology of hepoxilins, which are structurally and functionally related to the compound . Their research provides a comprehensive overview of the clinical aspects and drug development based on these compounds (Nigam et al., 2007).
Propriétés
Formule moléculaire |
C20H31O4- |
|---|---|
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/p-1/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |
Clé InChI |
SGTUOBURCVMACZ-CIQDQOFUSA-M |
SMILES isomérique |
CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)[O-])O |
SMILES canonique |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


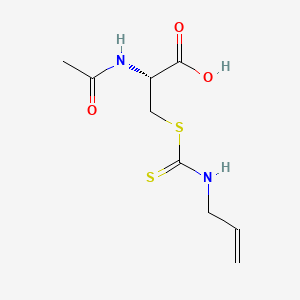
![(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone](/img/structure/B1259563.png)
![methyl (1R,3R,7R,12S,15S,16R,17R,18S,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate](/img/structure/B1259565.png)

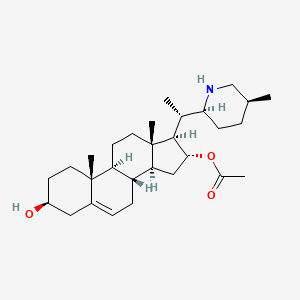
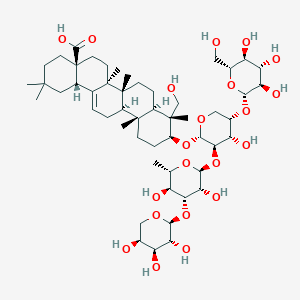
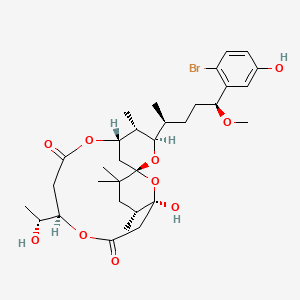
![18-[2-(Dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B1259574.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)
![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)
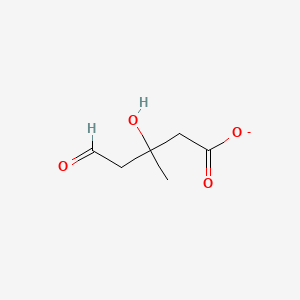
![2-[(6aR,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetamide](/img/structure/B1259582.png)
